molecular formula C16H12Cl2F3NO2 B14360517 2-Chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-ethylbenzamide CAS No. 90996-63-7

2-Chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-ethylbenzamide

Katalognummer: B14360517
CAS-Nummer: 90996-63-7
Molekulargewicht: 378.2 g/mol
InChI-Schlüssel: MOPIBPKAKBCQRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-ethylbenzamide is a complex organic compound known for its unique chemical properties and applications This compound is characterized by the presence of chloro, trifluoromethyl, and phenoxy groups attached to a benzamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-ethylbenzamide typically involves multiple steps, including halogenation, nucleophilic substitution, and condensation reactions. One common method involves the reaction of 2-chloro-4-(trifluoromethyl)phenol with 2-chloro-5-nitrobenzoyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reduced and reacted with ethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents are crucial in achieving efficient production. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-ethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

2-Chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-ethylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of agrochemicals and specialty chemicals

Wirkmechanismus

The mechanism of action of 2-Chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-ethylbenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to a cascade of biochemical reactions. For example, it may inhibit enzymes involved in cell wall synthesis in bacteria, resulting in antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-ethylbenzamide stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties

Eigenschaften

CAS-Nummer

90996-63-7

Molekularformel

C16H12Cl2F3NO2

Molekulargewicht

378.2 g/mol

IUPAC-Name

2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-ethylbenzamide

InChI

InChI=1S/C16H12Cl2F3NO2/c1-2-22-15(23)11-8-10(4-5-12(11)17)24-14-6-3-9(7-13(14)18)16(19,20)21/h3-8H,2H2,1H3,(H,22,23)

InChI-Schlüssel

MOPIBPKAKBCQRO-UHFFFAOYSA-N

Kanonische SMILES

CCNC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.